molecular formula C8H12N2O B1422721 1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol CAS No. 1936166-12-9

1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol

Cat. No. B1422721
CAS RN: 1936166-12-9
M. Wt: 152.19 g/mol
InChI Key: WMIJIRIBKXYOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol” is a chemical compound. It contains a cyclopropyl group, an imidazole ring, and a hydroxyl group .


Molecular Structure Analysis

The molecular formula of “1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol” is C8H12N2O . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

The molecular weight of “1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol” is 150.18 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Antimicrobial Agent

Compounds containing the imidazole ring, such as “1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol”, have shown promising antimicrobial properties . These compounds can be synthesized and tested against a variety of bacterial and fungal strains to assess their efficacy in inhibiting growth or killing the pathogens.

Chemical Building Block

The molecule serves as a heterocyclic building block for the synthesis of more complex compounds . Its structure can be modified to create new molecules with potential applications in pharmaceuticals and materials science.

properties

IUPAC Name

1-cyclopropyl-1-(1H-imidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(11,6-2-3-6)7-9-4-5-10-7/h4-6,11H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIJIRIBKXYOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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